2-(4-bromophenyl)-N-tert-butylacetamide
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Overview
Description
2-(4-Bromophenyl)-N-tert-butylacetamide is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to an acetamide group with a tert-butyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-tert-butylacetamide typically involves the reaction of 4-bromoaniline with tert-butyl acetate in the presence of a suitable catalyst. One common method includes the use of a condensation reaction where 4-bromoaniline is reacted with tert-butyl acetate under acidic conditions to form the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-N-tert-butylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to facilitate the substitution of the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted acetamides, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
2-(4-Bromophenyl)-N-tert-butylacetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of advanced materials with specific properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is investigated for its biological activity and potential use in drug discovery.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-tert-butylacetamide involves its interaction with specific molecular targets. The bromine atom and the acetamide group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromophenyl)acetamide: Lacks the tert-butyl group, which may affect its reactivity and biological activity.
4-Bromo-N-tert-butylbenzamide: Similar structure but with a benzamide group instead of an acetamide group.
2-(4-Bromophenyl)ethanamide: Contains an ethanamide group, which may influence its chemical properties.
Uniqueness
2-(4-Bromophenyl)-N-tert-butylacetamide is unique due to the presence of both the bromine atom and the tert-butyl group, which confer specific chemical and biological properties. These structural features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(4-bromophenyl)-N-tert-butylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-12(2,3)14-11(15)8-9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXKHJVHHZDEMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CC1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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